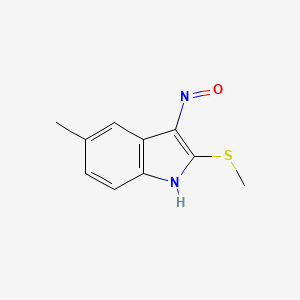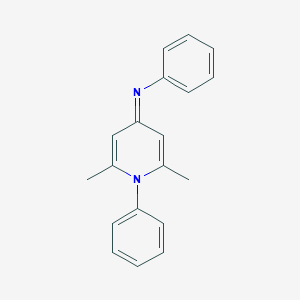
1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, ethyl ester is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . This compound is characterized by the presence of a piperazine ring, a carboxylic acid group, and an ethyl ester group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, ethyl ester typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, ethyl ester can be compared with other similar compounds, such as:
- 1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, methyl ester
- 1-Piperazinecarboxylic acid, 4-(2-oxo-2-phenylethyl)-, propyl ester
These compounds share similar structural features but differ in the ester group, which can influence their chemical properties and applications
Properties
CAS No. |
189251-55-6 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl 4-phenacylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-15(19)17-10-8-16(9-11-17)12-14(18)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
InChI Key |
JPIATYLMBQEIQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)



![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)



![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)


silane](/img/structure/B12559580.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
